![molecular formula C6H10O3S2 B14744735 2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid CAS No. 6317-19-7](/img/structure/B14744735.png)
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid is an organic compound with the molecular formula C6H10O3S2. It features a planar carbon atom connected to one oxygen and two sulfur atoms. This compound is notable for its use in reversible addition-fragmentation chain-transfer (RAFT) polymerization, where it acts as a chain transfer agent (CTA) for reversible-deactivation radical polymerization (RDRP) of vinyl acetate .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid typically involves the reaction of isopropyl chloroformate with potassium thioacetate, followed by hydrolysis. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining purity and yield.
化学反応の分析
Types of Reactions
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or thioethers.
Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
科学的研究の応用
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty polymers and materials with tailored properties.
作用機序
The mechanism by which 2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid exerts its effects involves its role as a chain transfer agent in RAFT polymerization. The compound facilitates the reversible addition and fragmentation of radicals, allowing for precise control over polymer growth. This process involves the formation of a stable intermediate that can reinitiate polymerization, leading to well-defined polymer structures .
類似化合物との比較
Similar Compounds
- 2-[(Ethoxycarbonothioyl)sulfanyl]propanoic acid
- 2-[(Butylthiocarbonothioyl)thio]propanoic acid
- 2-[(Dodecylthiocarbonothioyl)thio]-2-methylpropionic acid
Uniqueness
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid is unique due to its specific structure, which provides distinct reactivity and stability in RAFT polymerization. Its isopropoxy group offers different steric and electronic properties compared to similar compounds, influencing its efficiency and selectivity as a chain transfer agent .
特性
CAS番号 |
6317-19-7 |
|---|---|
分子式 |
C6H10O3S2 |
分子量 |
194.3 g/mol |
IUPAC名 |
2-propan-2-yloxycarbothioylsulfanylacetic acid |
InChI |
InChI=1S/C6H10O3S2/c1-4(2)9-6(10)11-3-5(7)8/h4H,3H2,1-2H3,(H,7,8) |
InChIキー |
OCKRQNFGBJJCRP-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=S)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


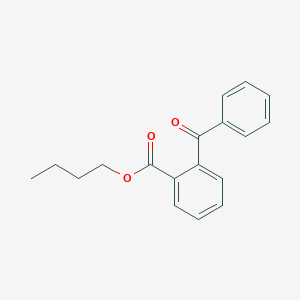
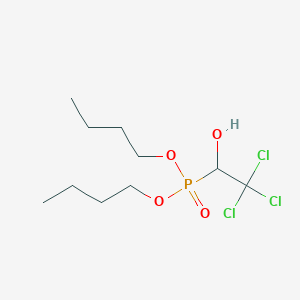
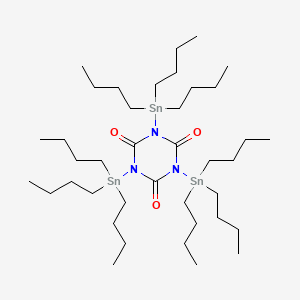
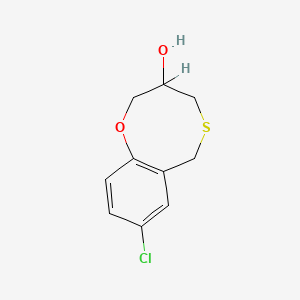
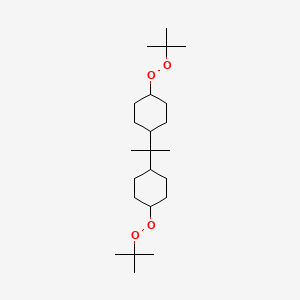
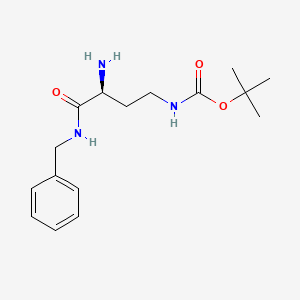
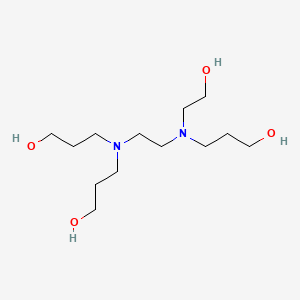
![5-Chloro-7-(trifluoromethyl)[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B14744698.png)

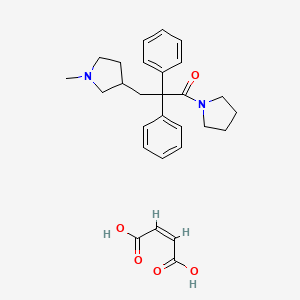

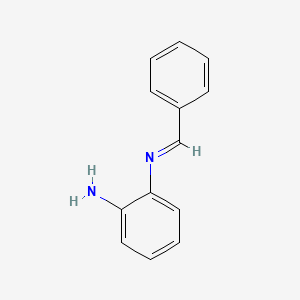
![(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14744734.png)

